molecular formula C22H19N3O3 B243743 N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Katalognummer B243743
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: BXUSNXZLKJNHDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound selectively inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a protein that plays a crucial role in the regulation of cell growth and proliferation.

Wirkmechanismus

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide selectively inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth and proliferation. N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of EGFR. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been demonstrated to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has also been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is highly selective for EGFR tyrosine kinase, which reduces the risk of off-target effects. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has a short half-life in vivo, which can affect its efficacy in animal models.

Zukünftige Richtungen

There are several future directions for the research of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide. First, the combination of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide with other targeted therapies or immunotherapies could enhance its efficacy in cancer treatment. Second, the development of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide analogs with improved pharmacokinetic properties could increase its bioavailability and reduce its toxicity. Third, the identification of biomarkers that predict the response to N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide could improve patient selection for clinical trials. Finally, the investigation of the role of EGFR in other diseases, such as inflammation and neurodegeneration, could expand the potential applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide.

Synthesemethoden

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves several steps, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(1H-benzimidazol-2-yl)aniline in the presence of a base to yield N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide. The purity of the compound can be further improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. EGFR is overexpressed in many types of cancer, and its activation is associated with increased cell proliferation, survival, and invasion. Therefore, inhibition of EGFR activity is a promising strategy for the treatment of cancer. N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been demonstrated to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Eigenschaften

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-16-10-11-17(20(13-16)28-2)22(26)23-15-7-5-6-14(12-15)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

BXUSNXZLKJNHDU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.